molecular formula C22H26N4O3S2 B2424077 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1019099-70-7

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2424077
CAS No.: 1019099-70-7
M. Wt: 458.6
InChI Key: PEIFXTQZMYUWQR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the tosyl group and the ethylthio substituent. The final step involves the acylation of the pyrazole derivative with 2,3-dimethylphenyl acetamide under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution of the tosyl group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
  • 2-(5-amino-3-(ethylthio)-4-methyl-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to the specific combination of substituents on the pyrazole ring and the acetamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide , also referred to as G196-1656, is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, which includes an ethylthio group and a tosyl moiety, suggests diverse biological activities, particularly in the realms of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O3S2C_{23}H_{28}N_{4}O_{3}S_{2}. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight484.62 g/mol
IUPAC NameThis compound
SMILESCCSc1nn(CC(Nc2c(C)cc(C)cc2C)=O)c(N)c1S(c1ccc(C)cc1)(=O)=O
InChI KeyMDL Number (MFCD)

Biological Activity Overview

Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Anticancer : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The proposed mechanism of action for G196-1656 involves its interaction with various biological targets:

  • PPARγ Agonism : The compound may act as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation .
  • Inhibition of COX Enzymes : Similar to other pyrazole derivatives, G196-1656 may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives. Here are notable findings relevant to G196-1656:

Study on PPARγ Activity

A study evaluated various dihydropyrano[2,3-c]pyrazole derivatives as PPARγ ligands. The results indicated that structural modifications influenced binding affinity and transactivation potential . Although specific data on G196-1656 was not provided, the structural similarities suggest potential PPARγ activity.

Anti-inflammatory Effects

Research on related compounds demonstrated significant inhibition of inflammatory markers in vitro. For instance, compounds with similar sulfonamide structures showed reduced levels of TNF-alpha and IL-6 in cell cultures. This suggests that G196-1656 may exhibit comparable anti-inflammatory properties.

Anticancer Activity

In a separate investigation into the anticancer effects of pyrazole derivatives, compounds were found to induce apoptosis in various cancer cell lines through caspase activation pathways. The presence of the ethylthio group in G196-1656 might enhance its cytotoxicity against cancer cells by improving cell membrane permeability or altering metabolic pathways .

Properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-5-30-22-20(31(28,29)17-11-9-14(2)10-12-17)21(23)26(25-22)13-19(27)24-18-8-6-7-15(3)16(18)4/h6-12H,5,13,23H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIFXTQZMYUWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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